N-(2-morfolinopirimidin-5-il)pirazina-2-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

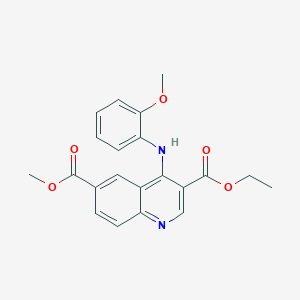

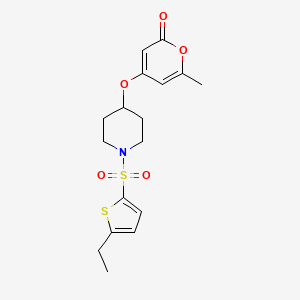

N-(2-morpholinopyrimidin-5-yl)pyrazine-2-carboxamide is a heterocyclic compound that contains both pyrazine and pyrimidine rings

Aplicaciones Científicas De Investigación

Marcos Orgánicos Metálicos (MOFs)

El compuesto se ha utilizado en la síntesis de In-MOFs porosos estables . Estos MOFs han mostrado una gran capacidad de sorción, particularmente selectividad dinámica para C2H2/CH4 y CO2/CH4 .

Materiales Compuestos

Cuando se agrega AgNO3 en el proceso de síntesis de los MOFs, se obtiene un material compuesto Ag@MOF mediante la reducción in situ de Ag(I) a nanopartículas de Ag sin agente reductor adicional .

Catalizadores

Se ha encontrado que los MOFs y los Ag@MOFs compuestos son catalizadores eficientes para fijar CO2 y epóxidos .

Herbicidas

Una molécula con una estructura similar, 6-Etoxi-4-N-(2-morfolin-4-iletil)-2-N-propan-2-il-1,3,5-triazina-2,4-diamina, ha mostrado actividad herbicida contra Phalaris minor, una maleza importante del cultivo de trigo .

Agentes Antituberculosos

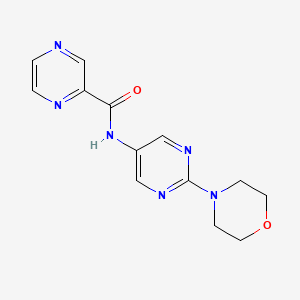

Se diseñó, sintetizó y evaluó una serie de nuevos derivados sustituidos de N-(6-(4-(pirazina-2-carboxil)piperazina/homopiperazina-1-il)piridin-3-il)benzamida por su actividad antituberculosa contra Mycobacterium tuberculosis H37Ra .

Tratamiento de la enfermedad de Parkinson

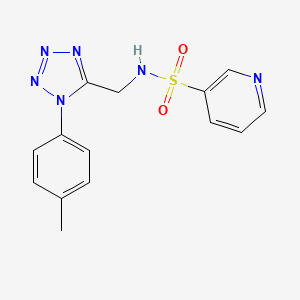

La quinasa 2 de repeticiones ricas en leucina (LRRK2) se ha relacionado genéticamente con la enfermedad de Parkinson (EP). Se ha encontrado que un compuesto con una estructura similar inhibe LRRK2, potencialmente útil en el tratamiento de la EP .

Mecanismo De Acción

Target of Action

Carboxamide compounds have been studied for their potential as catalysts in organic reactions . Pyrazine derivatives have shown a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

The mode of action of carboxamide compounds involves the coordination of the carboxamide ligands to the metal atoms in the compound .

Result of Action

The molecular and cellular effects of these compounds can vary widely depending on their specific biological activities .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-morpholinopyrimidin-5-yl)pyrazine-2-carboxamide typically involves the condensation of pyrazine-2-carboxylic acid with 2-morpholinopyrimidine. This reaction is often facilitated by the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to activate the carboxylic acid group, allowing it to react with the amine group of the pyrimidine derivative .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous

Propiedades

IUPAC Name |

N-(2-morpholin-4-ylpyrimidin-5-yl)pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N6O2/c20-12(11-9-14-1-2-15-11)18-10-7-16-13(17-8-10)19-3-5-21-6-4-19/h1-2,7-9H,3-6H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWHPFKLBXASRHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=C(C=N2)NC(=O)C3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Fluoro-3-methylphenyl)-N-[4-(4-methoxypiperidin-1-YL)phenyl]propanamide](/img/structure/B2535969.png)

![(1R,5S)-3-(methylthio)-N-phenethyl-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2535975.png)

![6-Cyano-N-[[(2R,5S)-5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl]pyridine-3-sulfonamide](/img/structure/B2535983.png)

![ethyl 2-{9-cyclohexyl-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl}acetate](/img/structure/B2535985.png)

![(4-ethoxyphenyl)[4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2535986.png)

![(2E)-3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-2-(4-methylbenzenesulfonyl)prop-2-enenitrile](/img/structure/B2535988.png)

![6-ethyl-5-((4-fluorobenzyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2535989.png)

![3-nitro-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2535990.png)